MIRIPLATIN
Description
Historical Context of Chemical Compound Discovery and Early Preclinical Investigation
The discovery and investigation of platinum-based compounds for their therapeutic potential trace back to the serendipitous findings related to cisplatin (B142131) in the 1960s. This led to the development of a class of anticancer drugs that exert their effects primarily by forming platinum-DNA adducts, interfering with DNA replication and transcription, and ultimately inducing apoptosis nih.gov. Subsequent research aimed to develop new platinum analogs with improved efficacy, reduced toxicity, or different pharmacological profiles.
MIRIPLATIN, chemically known as cyclohexane-(1R,2R)-diamineplatinum(II) dimyristate, is a lipophilic platinum complex containing two myristate chains and a (1R,2R)-1,2-diaminocyclohexane (DACH) carrier ligand nih.govwikipedia.orgsumitomo-chem.co.jp. It is an analog of oxaliplatin (B1677828), sharing the same DACH non-leaving group nih.govpacific.edu. The synthesis of this compound can be achieved through various methods, including reactions involving platinum diiodide complexes, silver nitrate, and myristic acid derivatives wikipedia.orgresearchgate.net. Early preclinical investigations focused on evaluating its antitumor effects and pharmacokinetic properties. Studies in rat hepatic tumor models demonstrated that this compound suspended in an oily lymphographic agent, such as Lipiodol, exhibited antitumor effects after intra-hepatic arterial administration sumitomo-chem.co.jpnih.gov. These early studies suggested that platinum compounds were selectively distributed and retained in tumors for longer periods compared to cisplatin nih.gov. The formation of platinum-DNA adducts and the induction of apoptosis were identified as important mechanisms of action in these preclinical models, similar to other antitumor platinum complexes nih.govsumitomo-chem.co.jp.
Rationale for this compound Investigation within Specific Therapeutic Areas
The primary rationale for investigating this compound has been its potential application in the treatment of hepatocellular carcinoma (HCC). HCC is a prevalent and aggressive malignancy, particularly in East Asia nih.govsumitomo-chem.co.jp. Transcatheter arterial chemoembolization (TACE) is a common therapeutic strategy for unresectable HCC nih.govwikipedia.org. Conventional TACE often utilizes agents like cisplatin or epirubicin (B1671505) nih.gov. However, systemic toxicities and the need for supportive measures like hydration with some agents, such as cisplatin, can be limiting factors, especially in patients with compromised liver or renal function nih.govnih.gov.
This compound was specifically developed as a lipophilic platinum complex to be easily suspended in oily carriers like iodized poppy seed oil (Lipiodol) wikipedia.orgsumitomo-chem.co.jppacific.edu. This formulation allows for selective delivery and retention of the drug within hepatic tumors following intra-hepatic arterial administration, aiming to maximize antitumor effects while minimizing systemic exposure and associated toxicities sumitomo-chem.co.jpnih.govnih.gov. The lipophilic nature and controlled particle size of the this compound suspension were designed to facilitate sustained release of the active platinum component within the tumor microenvironment sumitomo-chem.co.jp. This targeted delivery approach provided a strong rationale for investigating this compound as a potentially safer and more effective option for TACE in HCC patients nih.gov.
While the primary focus has been HCC, the potential for alternative formulations, such as liposomal this compound, has opened avenues for investigating its activity in other cancer types, such as pancreatic cancer nih.govresearchgate.net. The rationale here is to overcome the limitations of the Lipiodol suspension for systemic administration and potentially alter the drug's mechanism of action or improve its delivery to different tumor types nih.govresearchgate.netresearchgate.net.
Overview of Current Preclinical Research Landscape for this compound
The current preclinical research landscape for this compound continues to explore its mechanisms of action, optimize its formulation, and investigate its potential in therapeutic areas beyond its primary indication.
Studies continue to confirm that this compound's active form, 1,2-diaminocyclohexanedichloroplatinum (II) (DPC), which is also the active form of oxaliplatin, forms platinum-DNA adducts and induces apoptosis nih.gov. Preclinical pharmacokinetic studies in rats have shown that this compound suspension administered intra-hepatically leads to selective distribution and sustained retention of platinum in hepatic tumors compared to cisplatin suspension sumitomo-chem.co.jpnih.gov.
Research is also exploring novel formulations to enable systemic administration and potentially target different cancers. Liposomal formulations of this compound (lipothis compound, LMPt) have been developed and characterized, demonstrating favorable colloidal properties, high drug-loading capacity, and stability nih.govresearchgate.net. Preclinical studies with LMPt in pancreatic cancer models have shown prominent anti-cancer activity, with higher tumor accumulation and increased anti-cancer action compared to free this compound nih.govresearchgate.net. Interestingly, research on liposomal this compound suggests a potentially distinct mechanism of action compared to traditional platinum agents, targeting mitochondria rather than primarily DNA nih.gov.
Furthermore, preclinical investigations are evaluating this compound in combination therapies and in the context of emerging treatment strategies. Studies combining this compound-based TACE with other agents like cisplatin powder in transhepatic arterial infusion chemotherapy (HAIC) are being explored in HCC models d-nb.info. The development of lipid-based nano formulations, including micelles and solid lipid nanoparticles (SLNs), is also being investigated to improve the delivery and anticancer activity of this compound against other cancers, such as lung cancer pacific.edu. These nano formulations aim to overcome physiochemical barriers in solid tumors and reduce systemic toxicity pacific.edu. Preclinical studies using 3D multicellular spheroids (MCS) from lung cancer cell lines have shown that this compound-loaded nano formulations exhibit substantial anticancer activities comparable to cisplatin pacific.edu.
The preclinical landscape highlights ongoing efforts to fully understand this compound's behavior, enhance its delivery, and expand its potential therapeutic applications through innovative formulations and combination strategies.
Preclinical Pharmacokinetic Data (Rat Hepatic Tumor Model)
| Formulation | Administration Route | Tissue | Platinum Concentration (µg/g tissue) - Day 0 | Platinum Concentration (µg/g tissue) - Day 7 |
| This compound Suspension/LPD | Intra-hepatic arterial | Tumor | 18 ± 15 | 17 ± 13 |
| Cisplatin Suspension/LPD | Intra-hepatic arterial | Tumor | 9.6 ± 6.0 | 2.8 ± 3.1 |
Data derived from preclinical studies in a rat hepatic tumor model nih.gov. LPD: Lipiodol.
In vitro Cytotoxicity Data (Pancreatic Cancer Cells)
| Formulation | Cell Line (Gemcitabine Sensitivity) | IC50 (µM) |
| LMPt | GEM-resistant/sensitive | 12.7 |
| Gemcitabine (B846) | GEM-resistant/sensitive | >100 |
Data derived from preclinical studies in pancreatic cancer cell lines researchgate.net. LMPt: Liposomal this compound; GEM: Gemcitabine.
In vivo Antitumor Activity (Pancreatic Tumor-Bearing Mice)
| Formulation | Tumor Growth Inhibition Rate (%) |
| LMPt | ~31.36 nih.gov, 76 researchgate.net |
| Free MPt | ~4.45 nih.gov |
| Gemcitabine | 51 researchgate.net |
Data derived from preclinical studies in pancreatic tumor-bearing mice nih.govresearchgate.net. LMPt: Liposomal this compound; MPt: this compound; Gem: Gemcitabine.
Properties
CAS No. |
104276-92-8 |
|---|---|
Molecular Formula |
C28H50O4Pt.C6H14N2 |
Molecular Weight |
759.97 |
Synonyms |
MIRIPLATIN |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Miriplatin
Established Synthetic Pathways and Methodologies for MIRIPLATIN
Several synthetic routes have been reported for the preparation of this compound. One established method involves starting from K₂PtCl₄. magtechjournal.comresearchgate.netbvsalud.org K₂PtCl₄ is reacted with sodium nitrite (B80452) to form K₂Pt(NO₂)₄. magtechjournal.combvsalud.org This intermediate then reacts with (1R,2R)-1,2-cyclohexanediamine to yield cis-dinitroso-(1R,2R)-1,2-cyclohexanediamine platinum (II). magtechjournal.combvsalud.orggoogle.com The dinitroso intermediate is subsequently reacted with hydrazine (B178648) sulfate (B86663) and sodium myristate in n-butanol to produce this compound. magtechjournal.combvsalud.org
Another method involves using (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide as a starting material, which is reacted with silver nitrate, myristic acid, and sodium hydroxide. researchgate.net
An improved synthetic route utilizes Pt(C₆H₁₄N₂)I₂ (presumably (1R,2R)-1,2-cyclohexanediamine platinum(II) iodide) which is reacted with CH₃(CH₂)₁₂COOAg (silver myristate) in water. atlantis-press.com The product is then separated from silver iodide by dissolving it in ethanol (B145695). atlantis-press.com This method is reported to offer easier control of the reaction rate and uses ethanol instead of harmful chloroform (B151607). atlantis-press.com
Some earlier methods mentioned in patent literature include preparing this compound from Pt(C₆H₁₄N₂)Cl₂ through hydrolyzation with AgNO₃ and reaction with CH₃(CH₂)₁₂COONa, but this method had issues with controlling Ag⁺ and a high reaction rate. atlantis-press.com Another method used Pt(C₆H₁₄N₂)I₂ and CH₃(CH₂)₁₂COOAg in chloroform, but suffered from low solubility of reagents and a long reaction period. atlantis-press.com
Development of Advanced Synthetic Strategies for this compound Analogues
This compound is considered a derivative of cisplatin (B142131), incorporating myristates as carrier ligands to enhance lipophilicity. atlantis-press.com The development of platinum-based anticancer drugs has involved modifying ligands on the platinum center to influence properties like lipophilicity, stability, and activity against resistant cell lines. alliedacademies.orgmdpi.com Strategies include altering anionic groups or modifications to the amine ligands. researchgate.net
While the provided information focuses heavily on this compound's own synthesis, the context of developing platinum complexes suggests that advanced strategies for analogues would involve variations in the fatty acid chains, the diamine ligand, or potentially incorporating other targeting moieties to modify solubility, tumor targeting, or mechanism of action. The synthesis of other lipophilic platinum complexes and platinum(IV) complexes with various axial ligands, including dicarboxylato chains, highlights the ongoing efforts in this area. alliedacademies.orgmdpi.comnih.govgoogle.com For instance, studies have explored platinum(IV) complexes with different axial ligands to fine-tune pharmacological profiles. nih.gov
Chemoinformatics and Structural Analytics of this compound Derivatives
Structural characterization of synthesized this compound is typically performed using a range of analytical techniques. These include elemental analysis, ESI-MS (Electrospray Ionization-Mass Spectrometry), FT-IR (Fourier-Transform Infrared Spectroscopy), ¹H-NMR (Proton Nuclear Magnetic Resonance), and thermal analysis. atlantis-press.commagtechjournal.comresearchgate.netbvsalud.org Specific optical rotation measurement is also used to confirm the stereochemistry of the cyclohexanediamine (B8721093) ligand. magtechjournal.combvsalud.org
Chemoinformatics approaches in the context of platinum complexes often involve studying the relationship between chemical structure and biological activity (Quantitative Structure-Activity Relationships - QSAR). nih.gov This includes analyzing electronic structure, stereochemical, and thermodynamic properties to understand reaction mechanisms. researchgate.net For platinum(IV) complexes, studies have investigated how variations in equatorial and axial ligands affect cytotoxicity and lipophilicity. nih.govacs.org While specific detailed chemoinformatics studies solely focused on a wide range of this compound derivatives are not extensively detailed in the search results, the general principles applied to other platinum complexes, such as analyzing the impact of ligand variations on properties and activity, would be relevant to this compound analogues. nih.govacs.org
Structural analytics, such as NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) and X-ray crystal structure analysis, are crucial for confirming the structure and understanding the coordination environment of platinum complexes and their interactions, for example, with DNA. nih.govresearchgate.net FT-IR and thermal analysis provide further information about the functional groups and thermal stability of the compound. magtechjournal.comresearchgate.netbvsalud.org
Stereochemical Considerations in this compound Synthesis
Data Tables
| Property | Value | Source |
| Chemical Formula | C₃₄H₆₈N₂O₄Pt | wikipedia.orgwikipedia.org |
| Molar Mass | 764.01 g·mol⁻¹ | wikipedia.orgwikipedia.org |
| PubChem CID | 9832045 | wikipedia.orgnih.govnih.gov |
| CAS Number (anhydrous) | 141977-79-9 | wikipedia.orgwikipedia.org |
| CAS Number (monohydrate) | 250159-48-9 | wikipedia.orgmedkoo.com |
| IUPAC Name | Cyclohexane-(1R,2R)-diamineplatinum(II) dimyristate | wikipedia.org |
| Physical State | Solid (poorly soluble in water) | researchgate.netnih.gov |
Molecular and Cellular Mechanism of Action of Miriplatin
Identification of Primary Molecular Targets of MIRIPLATIN
While traditional platinum-based drugs primarily target DNA, forming platinum-DNA adducts that disrupt replication and transcription, studies on this compound, particularly in its liposomal formulation (LMPt), indicate a different primary target: mitochondria. patsnap.comnih.govnih.gov Within the mitochondria, this compound has been shown to target and enhance the binding of the mitochondrial protease LONP1 with POLG and TFAM. nih.govnih.gov This interaction leads to the degradation of POLG and TFAM. nih.govnih.gov
This compound has also been shown to interact with human serum albumin (HSA). Molecular modeling studies suggest that this compound binds to domain II of HSA through hydrophobic forces, hydrogen bonds, and electrostatic interactions. researchgate.netnih.gov This binding can destabilize the native structure of HSA, although HSA largely retains its esterase activity after binding with this compound. researchgate.netnih.gov This interaction with HSA may play a role in the drug's delivery and distribution. researchgate.netnih.gov
Elucidation of this compound-Induced Cellular Pathway Modulations
This compound induces modulations in several cellular pathways, contributing to its anti-cancer effects.
Cellular Signaling Cascade Interventions
In the context of liposomal this compound (LMPt), the degradation of POLG and TFAM initiates mitochondrial DNA (mtDNA) replication blocking. nih.govnih.gov This blocking, via the PINK1-Parkin axis, induces mitophagy. nih.govnih.gov Mitophagy is a selective degradation of mitochondria, and its induction by LMPt is a key cellular signaling event observed in pancreatic cancer cells. nih.govnih.gov
Studies on LMPt in colorectal cancer cells have also indicated that it downregulates pro-stemness proteins and enriches the β-catenin-OCT4/NANOG axis, a vital pathway for maintaining stemness. nih.gov LMPt has been shown to depress this axis in both adherent cells and 3D spheres. nih.gov Further research revealed that LMPt strengthens the binding of β-catenin and β-TrCP, initiating the ubiquitination and degradation of β-catenin. nih.gov
Regulation of Gene Expression Profiles
While the provided information doesn't offer extensive details on broad gene expression profiling specifically for this compound, the observed degradation of POLG and TFAM by liposomal this compound implies a downstream impact on genes related to mitochondrial function and mtDNA replication. nih.govnih.gov Additionally, the downregulation of pro-stemness proteins and the depression of the β-catenin-OCT4/NANOG axis by LMPt suggest an influence on the expression of genes involved in maintaining cancer stem cell properties. nih.gov RNA sequencing studies have revealed that LMPt downregulates the levels of pro-stemness proteins. nih.gov
Biophysical Interaction Studies
Biophysical studies have investigated the interactions of this compound with biological molecules, including DNA and proteins.
While some sources suggest that this compound, as a platinum-based agent, forms platinum-DNA adducts similar to cisplatin (B142131), particularly after hydrolysis in the tumor microenvironment, the recent findings regarding liposomal this compound point towards mitochondria as a primary target, rather than DNA. patsnap.comnih.govresearchgate.net The active platinum compounds released after hydrolysis are thought to form platinum-DNA adducts by binding to DNA strands, disrupting replication and transcription and leading to apoptosis. patsnap.com However, the liposomal formulation appears to have a distinct mechanism. nih.govnih.gov
Regarding protein interactions, this compound's affinity for human serum albumin (HSA) has been studied. Circular dichroism and fluorescence spectroscopy, along with molecular modeling, have provided insights into this binding. researchgate.netnih.gov The binding affinity of HSA with this compound was determined to be 1.74×106 L/mol through fluorescence studies. nih.gov This interaction can lead to changes in the tertiary structure of HSA and make the microenvironment of its Tryptophan residue more hydrophobic. nih.gov this compound has been shown to induce denaturation and unfolding of HSA, disrupting polar contacts and decreasing the reversibility of the unfolding process. nih.gov
Preclinical Cellular Uptake Mechanisms and Intracellular Trafficking of this compound
The cellular uptake and intracellular trafficking of this compound are influenced by its formulation. This compound is a lipophilic complex. wikipedia.orgpatsnap.com In its lipiodol suspension formulation used in transarterial chemoembolization (TACE), its lipophilicity allows for stable suspension and preferential uptake by liver and tumor cells due to the rich blood supply and fatty tissues in liver tumors. patsnap.comvulcanchem.com After administration, this compound is preferentially taken up by the liver and tumor cells due to its hydrophobic nature. patsnap.com
In the case of liposomal this compound (LMPt), cellular entry is faster and leads to a larger accumulation of this compound in pancreatic cancer cells compared to other formulations. nih.govresearchgate.net The level of caveolin-1 (B1176169) (Cav-1) influences the entry rate and can determine the switch between entry pathways, such as caveolae-mediated endocytosis or macropinocytosis. nih.govnih.govresearchgate.net After internalization, LMPt undergoes processing in endosomes and lysosomes. nih.govnih.gov The unchanged metabolite, this compound, is then released and targets mitochondria. nih.govnih.gov Different cell entry pathways can lead to different intracellular trafficking fates and subsequent organelle localization. nih.gov
Functional Consequences of Molecular Target Engagement in Preclinical Models
The engagement of this compound with its molecular targets in preclinical models leads to several functional consequences, ultimately impacting cancer cell viability and tumor growth.
In pancreatic cancer models, the targeting of mitochondria by liposomal this compound, leading to the degradation of POLG and TFAM and subsequent blocking of mtDNA replication, results in the induction of mitophagy. nih.govnih.gov This process suppresses pancreatic cancer proliferation. nih.govnih.gov
In colorectal cancer models, the modulation of the β-catenin-OCT4/NANOG axis by liposomal this compound leads to the depression of stemness features, including self-renewal, tumor initiation, unlimited proliferation, metastasis, and insensitivity. nih.gov The induced ubiquitination and degradation of β-catenin contribute to these anti-cancer stem cell effects. nih.gov
This compound suspended in lipiodol has been shown to induce platinum-DNA adduct formation and apoptosis in rat hepatoma cell lines (AH109A) and human hepatoma cell lines (Li-7) in vitro. sumitomo-chem.co.jp In a rat tumor model, intra-hepatic arterial administration of this compound suspension resulted in the detection of platinum bound to DNA in tumor tissues, indicating DNA adduct formation in vivo. sumitomo-chem.co.jp This led to apparent tumor regression and massive apoptosis. researchgate.net The selective distribution and prolonged retention of this compound in tumors compared to cisplatin in rat models also contribute to its efficacy. researchgate.netsumitomo-chem.co.jp
The formation of DNA adducts by this compound disrupts DNA replication and transcription, blocking cancer cells from multiplying and triggering programmed cell death (apoptosis). patsnap.com this compound has also been shown to induce oxidative stress within cancer cells, generating reactive oxygen species (ROS) that further damage cellular components and overwhelm repair mechanisms, leading to cell death. patsnap.com
Preclinical Pharmacological and Toxicological Investigations of Miriplatin
In Vitro Pharmacodynamic Profiling of MIRIPLATIN
In vitro pharmacodynamic studies aim to elucidate how this compound interacts with biological targets at the cellular and molecular level. This includes assessing its binding affinities, effects on enzyme activity, and functional outcomes in various cellular assays.
Receptor Binding Affinities and Selectivity
While specific comprehensive data on this compound's broad receptor binding affinities and selectivity across a wide panel are not extensively detailed in the provided search results, the compound's mechanism of action as a platinum complex is primarily associated with DNA interaction rather than specific high-affinity receptor binding in the classical sense of receptor-ligand pharmacology. Platinum complexes, including the active form of this compound, are known to form platinum-DNA adducts, which is considered a key mechanism for their antitumor activity. sumitomo-chem.co.jpnih.gov
The active form of this compound is reported to be 1,2-diaminocyclohexanedichloroplatinum (II) (DPC), which is also the active form of oxaliplatin (B1677828). nih.gov The formation of platinum-DNA adducts by DPC has been observed in vitro in rat hepatoma cell lines. sumitomo-chem.co.jpnih.gov
While the concept of receptor binding is highly relevant in targeted therapies, particularly those involving cell surface receptors for selective delivery or action cstonepharma.compatsnap.com, the primary mechanism described for this compound involves intracellular DNA binding after conversion to its active form.
Enzyme Inhibition or Activation Kinetics
Detailed enzyme inhibition or activation kinetics for this compound are not prominently featured in the search results. Platinum-based drugs are generally not characterized by direct, rapid enzyme inhibition or activation in the way many other drug classes are. Their mechanism involves the formation of DNA adducts, which subsequently interfere with enzymatic processes involved in DNA replication and repair, leading to cell death. sumitomo-chem.co.jpnih.gov
Studies on enzyme kinetics are typically performed to understand how a compound interacts with specific enzymes, such as those involved in metabolism (e.g., cytochrome P450 enzymes) nih.govbioivt.com or signaling pathways mdpi.com. While this compound undergoes conversion to its active form, the kinetics of this conversion or its direct impact on specific enzymatic pathways beyond DNA processing are not detailed in the provided information.
Cellular Assays for Functional Activity
Cellular assays are fundamental in preclinical evaluation to assess a compound's functional effects on living cells. For this compound, the primary functional activity investigated in vitro is its antitumor effect, particularly in hepatoma cell lines.
In vitro studies using rat hepatoma cell line AH109A and human hepatoma cell line Li-7 have shown that this compound suspension induces platinum-DNA adduct formation and apoptosis. sumitomo-chem.co.jp The active form of this compound, DPC, demonstrated in vitro antitumor effects in AH109A cells, with an IC50 value comparable to that of cisplatin (B142131) and zinostatin stimalamer. nih.gov Notably, this compound itself did not inhibit cell growth at the highest concentrations tested (20 μg/mL) in this assay, likely due to its low water solubility and the need for conversion to the active form. nih.gov
Cellular assays are also used to assess other potential activities, such as antiviral effects plos.orgbiorxiv.orgmdpi.comcsic.es, although specific data on this compound's antiviral activity were not found in the provided search results. The focus of this compound's preclinical evaluation has been predominantly on its antineoplastic properties.
Data from an in vitro study comparing the antitumor effects of DPC, DPI (another compound released from this compound/LPD), cisplatin, and zinostatin stimalamer in AH109A cells are presented below.
| Compound | IC50 (μg/mL) (3 days exposure) |
| DPC | 0.14 ± 0.07 |
| DPI | 0.83 ± 0.32 |
| Cisplatin | 0.30 ± 0.07 |
| Zinostatin Stimalamer | 0.13 ± 0.00 |
| This compound | > 20 |
*IC50 values for AH109A cells after 3 days of exposure. nih.gov
Pharmacokinetic Assessments in Preclinical Animal Models
Preclinical pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living system mdpi.comcriver.comwuxiapptec.com. For this compound, given its intended use via intra-hepatic arterial injection suspended in an oily carrier, the pharmacokinetic profile, particularly its distribution and retention in the liver and tumors, is of significant interest.
Animal models commonly used in preclinical pharmacokinetic studies include rodents (like rats and mice) and non-rodents (like dogs and monkeys). mdpi.comzshklabs.com
Absorption Profiles and Bioavailability (Preclinical)
This compound is designed for local administration via intra-hepatic arterial injection, suspended in an oily carrier. wikipedia.orgsumitomo-chem.co.jpnih.gov This route of administration is intended to maximize drug concentration at the tumor site while minimizing systemic exposure and associated toxicities. sumitomo-chem.co.jp Therefore, the concept of oral absorption and systemic bioavailability as typically assessed for orally administered drugs is not directly applicable to this compound in its intended use. tdx.catcn-bio.comnih.gov
Following intra-hepatic arterial injection in animal models, the release of platinum components from the this compound suspension into the systemic circulation is reported to be slow, resulting in gradual changes at a constant low plasma concentration. sumitomo-chem.co.jpnih.gov This suggests limited and slow systemic absorption from the local administration site.
In vitro studies examining the release of platinum compounds from this compound suspended in iodinated poppy seed oil (LPD) into rat serum demonstrated a more sustained release over 7 days compared to cisplatin suspended in LPD. nih.gov This sustained release property is intended to enhance tumor retention.
Data on the in vitro release of platinum from this compound/LPD and Cisplatin/LPD into rat serum are presented below.
| Suspension | Platinum Released into Serum (μg) |
| This compound/LPD | 54 ± 3 (after 7 days) |
| Cisplatin/LPD | 9400 ± 100 (within 1 day) |
*Platinum released from 1 mL of 20 mg/mL suspension layered over 12 mL of rat serum. nih.gov
Distribution Patterns within Non-Human Biological Systems
Preclinical studies in animal models have investigated the distribution of this compound, particularly after intra-hepatic arterial administration. These studies aim to understand the drug's localization in target tissues (liver tumors) and its presence in non-target organs.
In tumor-bearing rats, intra-hepatic arterial injection of this compound suspension resulted in selective distribution and retention of the drug in hepatic tumors over a longer period and at a higher concentration compared to cisplatin suspension. sumitomo-chem.co.jp Microautoradiographic analysis of liver specimens in dogs showed that 14C-labeled this compound was localized in blood vessels and/or macrophage-like cells. nih.gov
The lipophilic nature of this compound and its formulation as a suspension in an oily carrier contribute to its selective retention in the tumor following intra-arterial injection, a key aspect of its design for TACE. sumitomo-chem.co.jp This preferential distribution in the tumor is expected to enhance its local antitumor efficacy while minimizing systemic exposure and potential off-target effects. sumitomo-chem.co.jpd-nb.info
Studies in normal dogs administered this compound via intra-hepatic arterial injection showed that the total platinum concentration in plasma remained at a constant low level, indicating slow transfer of platinum components into the circulating blood. sumitomo-chem.co.jp
While detailed quantitative distribution data across numerous organs were not extensively provided in the search results, the key finding from preclinical distribution studies is the selective and sustained retention of this compound in hepatic tumors after intra-arterial administration in animal models. sumitomo-chem.co.jp
Metabolic Pathways and Enzyme Systems Involved in Preclinical Degradation
Preclinical investigations into the metabolic fate of this compound suggest that it undergoes hydrolysis, particularly in the acidic tumor microenvironment, leading to the release of active platinum species vulcanchem.com. While detailed enzymatic pathways specifically for this compound's degradation are not extensively described in the provided search results, platinum-based antitumor drugs generally undergo ligand exchange reactions in physiological environments nih.gov. In these surroundings, leaving groups are readily displaced by biological nucleophiles such as sulfur-containing amino acids, glutathione, and proteins, which can lead to inactivation nih.gov. Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC) has been identified as the most abundant platinum compound released from this compound, and it has shown comparable efficacy to cisplatin in inhibiting cell growth in vitro sumitomo-chem.co.jpresearchgate.net.
Some research exploring liposomal formulations of this compound (LMPt) indicates a different mechanism involving mitochondrial targeting. This liposomal formulation is suggested to target mitochondria and enhance the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to their degradation researchgate.netresearchgate.net. This degradation subsequently induces mitophagy via the PINK1–Parkin axis, blocking mitochondrial DNA (mtDNA) replication researchgate.netresearchgate.net. This suggests that the formulation can influence the metabolic processes within cancer cells, leading to cell death through a mechanism distinct from direct DNA damage by platinum adducts researchgate.net.
Excretion Routes and Clearance Rates in Preclinical Models
Preclinical studies in animal models have investigated the excretion routes and clearance rates of this compound. Following intra-hepatic arterial injection of this compound suspension in a rat model, platinum components were gradually released into the circulating blood sumitomo-chem.co.jp. The primary excretory route identified in these studies was urine sumitomo-chem.co.jp. In a study using a normal dog model administered this compound (emulsion drug) intravenously, the total platinum concentration in plasma showed a gradual change at a constant low concentration, indicating a slow transfer of platinum components into the circulating blood, with eventual excretion into the urine sumitomo-chem.co.jp.
Studies in dog models of hepatic and renal impairment also assessed the pharmacokinetics of 14C-miriplatin. This compound was selectively delivered to the liver, and the platinum and radioactive components were gradually released into systemic circulation and excreted into urine nih.gov. In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased, suggesting a reduction in renal clearance nih.gov. Renal excretion of this compound is reported to be minimal (<2% of the administered dose) vulcanchem.com.
Preclinical Toxicological Pathways and Organ-Specific Effects in Animal Models
Preclinical toxicological investigations of this compound have aimed to understand its toxicity mechanisms and effects on various organ systems in animal models. Due to its localized delivery via intra-hepatic arterial injection in Lipiodol, this compound is designed to reduce systemic toxicity compared to intravenously administered platinum drugs sumitomo-chem.co.jpnih.govvulcanchem.com.
Repeated subcutaneous administration studies in rats for one month or six months to achieve high systemic exposure revealed only changes in plasma protein, increases in total plasma cholesterol, and increased liver weight sumitomo-chem.co.jp. The systemic toxicity was reported as extremely weak, with no exacerbation after extending the administration period sumitomo-chem.co.jp. Safety pharmacology evaluations in mice, rats, cats, and dogs following a single intravenous administration of this compound emulsion investigated effects on various systems, including the central nervous system, respiratory and cardiovascular systems, autonomic nervous system and smooth muscle, gastrointestinal system, urinary system, and blood systems sumitomo-chem.co.jp. In vitro studies also examined effects on smooth muscle and platelet aggregation function sumitomo-chem.co.jp.
One of the key toxicological pathways involves the formation of platinum-DNA adducts, a common mechanism for platinum-based antineoplastic drugs nih.govresearchgate.netnih.gov. Studies have shown that platinum compounds released from this compound can be incorporated into rat hepatoma cells, including cisplatin-resistant cells, and form platinum-DNA adducts nih.gov. This DNA damage can lead to apoptosis nih.govresearchgate.netnih.gov.
Research on a liposomal formulation of this compound suggests a different toxicological pathway in pancreatic cancer cells, involving the induction of mitophagy through the degradation of mitochondrial proteins POLG and TFAM researchgate.netresearchgate.net. This indicates a potential for formulation-dependent toxicological mechanisms.
Cellular Toxicity Mechanisms in Non-Human Cell Lines
In non-human cell lines, the cellular toxicity of this compound involves the formation of platinum-DNA adducts, leading to cell death nih.govresearchgate.net. Studies using rat hepatoma AH109A cells treated with an emulsion of this compound and Lipiodol demonstrated the formation of platinum-DNA adducts, with nearly half of the cells undergoing apoptosis researchgate.net.
For liposomal this compound, studies in gemcitabine-resistant and sensitive pancreatic cancer cell lines (non-human cell lines) indicated that the liposomal formulation exhibits prominent anti-cancer activity researchgate.net. This activity is linked to faster cellular entry and greater accumulation of this compound researchgate.net. The mechanism involves targeting mitochondria and inducing mitophagy by blocking mtDNA replication through the degradation of POLG and TFAM researchgate.netresearchgate.net. This suggests that in certain cellular contexts and formulations, this compound's toxic effects can be mediated through mitochondrial dysfunction and subsequent mitophagy, in addition to or instead of direct DNA damage researchgate.net.
Organ System Histopathology and Biomarker Analysis in Preclinical Animal Models
Preclinical studies in animal models have included evaluations of organ system histopathology and biomarker analysis to assess the toxicological effects of this compound.
In general toxicity evaluations in rats with repeated subcutaneous administration, only changes in plasma protein and increases in total plasma cholesterol and liver weight were observed, with systemic toxicity being extremely weak sumitomo-chem.co.jp. Histological feature analysis has been performed in animal studies, for instance, examining organs for hematoxylin–eosin (HE) staining to assess tissue damage nih.gov.
Studies comparing this compound with other platinum agents in animal models have also assessed systemic toxicity through measures like body weight changes and blood testing, including evaluation of liver enzymes like alanine (B10760859) aminotransferase nih.gov. For example, in a study comparing Gd DTPA/DACHPt-loaded micelles (containing a platinum compound with a DACH ligand similar to this compound) with oxaliplatin in rats, systemic toxicity was evaluated by body weight and alanine aminotransferase levels nih.gov.
Biomarker analysis in preclinical drug development is crucial for quantifying drug safety and response wuxiapptec.com. Safety biomarkers indicate the likelihood, presence, or extent of toxicity wuxiapptec.com. While specific biomarkers for this compound toxicity are not detailed extensively in the provided results, preclinical safety assessment studies evaluate potential adverse effects and the safety profile of a drug candidate, often involving the evaluation of biomarkers indicating adverse effects wuxiapptec.com. Biomarkers are also used in DMPK testing to assess ADME processes and pharmacodynamic effects, such as measuring enzyme activities involved in drug metabolism or analyzing drug metabolites wuxiapptec.com.
In studies investigating liposomal this compound, myelosuppressive toxicity and peripheral neurotoxicity were evaluated in tumor-bearing mice nih.gov. Blood smear results were used to assess myelosuppression by examining white and red blood cell counts nih.gov. Paw lifts were used as an indicator of cold hyperalgesia, a sign of peripheral neurotoxicity nih.gov. These evaluations provide examples of biomarker and histopathological assessments conducted in preclinical this compound studies.
Data Tables
Based on the provided search results, detailed quantitative data suitable for interactive tables across all sections are limited. However, some specific findings can be presented in a static table format.
Table 1: Preclinical Pharmacokinetic and Toxicological Findings for this compound
| Aspect | Finding in Preclinical Models | Animal Model(s) | Source |
| Metabolism | Undergoes hydrolysis, particularly in acidic tumor microenvironment, releasing active platinum species. | Not specified | vulcanchem.com |
| Active Metabolite | Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC) identified as abundant released platinum compound. | In vitro | sumitomo-chem.co.jpresearchgate.net |
| Excretion Route | Primarily urine. Minimal renal excretion (<2% of administered dose). | Rat, Dog | sumitomo-chem.co.jpvulcanchem.com |
| Systemic Toxicity (Repeated Subcutaneous) | Changes in plasma protein, increased total plasma cholesterol, increased liver weight; extremely weak systemic toxicity. | Rat | sumitomo-chem.co.jp |
| Cellular Toxicity | Forms platinum-DNA adducts, induces apoptosis. | Rat hepatoma cells | nih.govresearchgate.net |
| Liposomal this compound Cellular Toxicity | Targets mitochondria, induces mitophagy via POLG/TFAM degradation. | Pancreatic cancer cell lines | researchgate.netresearchgate.net |
Investigation of Drug Resistance Mechanisms to Miriplatin
Identification of Cellular and Molecular Mechanisms of Acquired Resistance
Acquired resistance to miriplatin involves complex cellular and molecular adaptations within cancer cells that reduce their sensitivity to the drug mdpi.comfrontiersin.org. Research using a this compound-resistant rat hepatoma cell line, AH109A/MP10, has provided insights into these mechanisms. This cell line demonstrated approximately 10-fold greater resistance to this compound compared to the parental AH109A cell line nih.govspandidos-publications.com.
One key mechanism identified in this compound-resistant AH109A/MP10 cells is the increased expression of Bcl-2 nih.govspandidos-publications.com. Bcl-2 is an anti-apoptotic protein that plays a critical role in regulating programmed cell death nih.govnih.gov. Elevated levels of Bcl-2 can inhibit the induction of apoptosis by this compound, allowing resistant cells to survive despite drug exposure nih.govspandidos-publications.com. This suggests that defects in the apoptotic pathway contribute to acquired this compound resistance nih.govspandidos-publications.com.
Interestingly, the this compound-resistant AH109A/MP10 cells showed cross-resistance to other platinum complexes containing diaminocyclohexane as a carrier ligand, such as oxaliplatin (B1677828) and dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC) researchgate.netnih.govspandidos-publications.com. However, human cancer cell lines selected for resistance to cisplatin (B142131) did not show cross-resistance to this compound nih.govspandidos-publications.comiiarjournals.org. This suggests that while there may be shared resistance mechanisms among diaminocyclohexane-carrying platinum drugs, the mechanisms of resistance to this compound and cisplatin are at least partially distinct nih.goviiarjournals.org.
Further investigation in the AH109A/MP10 cells revealed no apparent difference in either intracellular platinum accumulation or platinum-DNA adduct formation compared to parental cells after treatment with this compound or cisplatin researchgate.netnih.gov. This finding is consistent with the observation that the expression of proteins involved in DNA repair, such as excision repair cross-complementing 1 (ERCC1) and mutL homolog 1 (MLH1), was unchanged in the resistant cells nih.gov. This suggests that altered drug uptake, increased efflux, or enhanced DNA repair may not be the primary drivers of resistance in this specific preclinical model nih.gov.
In contrast to the findings in the AH109A/MP10 cell line regarding DNA adducts, the primary mechanism of action for platinum-based drugs, including the active platinum compounds released from this compound, involves the formation of platinum-DNA adducts patsnap.com. These adducts disrupt DNA function, inhibiting replication and transcription and ultimately leading to apoptosis patsnap.com. The selective accumulation and prolonged retention of this compound in liver tumors following TACE contribute to the formation of these cytotoxic DNA adducts vulcanchem.comresearchgate.netpatsnap.com.
Recent research on a this compound-loaded liposome (B1194612) formulation (LMPt) in pancreatic cancer cells suggests a potentially different mechanism of action and resistance compared to traditional platinum agents nih.gov. This study indicated that the primary target of LMPt might be mitochondria rather than DNA, and its anti-cancer activity was mediated by mitophagy nih.gov. This highlights the complexity of resistance mechanisms, which can vary depending on the drug formulation and cancer type.
Role of Efflux Transporters and Metabolism in Resistance Development
Drug efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter family like P-glycoprotein (P-gp), Multidrug Resistance-associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), are well-established mediators of multidrug resistance in cancer by pumping drugs out of cells mdpi.comnih.govu-szeged.hudovepress.com. While these transporters are significant in resistance to various chemotherapeutic agents, their specific role in this compound resistance has not been as extensively documented as for other platinum drugs like cisplatin nih.gov.
Some studies on platinum resistance in general suggest that copper uptake and efflux transporters, such as ATP7A and ATP7B, may also regulate the cellular pharmacodynamics of cisplatin and are found at higher expression levels in some platinum-resistant cells nih.govsciopen.com. However, the direct involvement of these specific transporters in mediating this compound efflux and resistance requires further investigation.
This compound is a lipophilic prodrug that undergoes hydrolysis in the tumor microenvironment to release active platinum species vulcanchem.compatsnap.com. This metabolic activation is crucial for its antitumor effect dovepress.comvulcanchem.com. Alterations in the metabolic pathways involved in this compound activation or detoxification could potentially contribute to resistance. If cancer cells develop mechanisms to reduce the efficient conversion of this compound to its active form or to rapidly detoxify the released platinum compounds, this could lead to reduced intracellular concentrations of the active drug and consequently, resistance.
Metabolic rewiring in cancer cells is increasingly recognized as a driver of drug resistance embopress.org. Cancer cells can adapt their metabolism to support survival and proliferation under therapeutic pressure embopress.org. While not specifically focused on this compound, studies on resistance to other targeted therapies have shown that resistant cells can exhibit altered glucose processing and differential susceptibility to compounds targeting metabolic stress responses embopress.org. It is plausible that similar metabolic adaptations could play a role in this compound resistance, although specific research on this aspect for this compound is limited in the provided search results.
The lipophilic nature of this compound, which facilitates its suspension in lipiodol and targeted delivery, also influences its cellular uptake and potential interaction with membrane transporters vulcanchem.comresearchgate.netpatsnap.com. While passive diffusion may play a role, the involvement of specific membrane transporters in this compound uptake or efflux, beyond the general context of platinum drugs, needs further exploration pacific.edu.
Strategies to Circumvent or Reverse this compound Resistance in Preclinical Settings
Developing strategies to overcome or reverse this compound resistance is a critical area of research. Based on the identified mechanisms of resistance, several preclinical strategies can be explored.
Targeting the anti-apoptotic pathway, particularly the overexpression of Bcl-2, represents a potential strategy to restore this compound sensitivity nih.govspandidos-publications.com. In the this compound-resistant AH109A/MP10 cell line, treatment with a Bcl-2 inhibitor partially reversed the resistance to this compound nih.gov. This suggests that combining this compound with inhibitors of anti-apoptotic proteins could be a viable approach in preclinical settings nih.gov.
Given the potential for cross-resistance with other diaminocyclohexane-carrying platinum compounds like oxaliplatin researchgate.netnih.govspandidos-publications.com, strategies effective against resistance to these agents might also hold promise for this compound. For instance, targeting platinum transport mechanisms, such as ATP7B, using approaches like RNA interference (RNAi), has shown potential in sensitizing cells to cisplatin in preclinical studies nih.gov. While the direct applicability to this compound needs to be confirmed, exploring the role of transporters and methods to modulate their activity could be beneficial.
Combination therapies are a widely explored strategy to overcome drug resistance by simultaneously targeting multiple pathways or mechanisms mdpi.commdpi.com. Combining this compound with other chemotherapeutic agents or targeted therapies that address key resistance mechanisms, such as inhibited apoptosis or altered signaling pathways, could enhance its efficacy mdpi.commdpi.com. Preclinical studies combining this compound with other agents for HCC treatment have been conducted, demonstrating the feasibility of combination approaches nih.govwjgnet.com.
Strategies aimed at reversing epigenetic alterations that contribute to resistance are also being investigated for platinum drugs waocp.commdpi.com. Inhibitors of DNA methylation (DNMTi) and histone deacetylase inhibitors (HDACi) have shown potential in sensitizing cancer cells to cisplatin in preclinical models waocp.commdpi.com. Exploring the effect of these epigenetic modifiers on this compound sensitivity in resistant preclinical models could reveal new therapeutic combinations.
Furthermore, novel drug delivery systems, such as nanoparticles and liposomes, are being developed to overcome resistance mechanisms like efflux pump activity and improve drug accumulation within cancer cells pacific.edumdpi.commdpi.comresearchgate.net. A this compound-loaded liposome formulation (LMPt) has shown promising anti-cancer activity in gemcitabine-resistant pancreatic cancer cells, suggesting that innovative formulations can alter drug delivery and potentially circumvent existing resistance mechanisms nih.gov.
Preclinical models, including in vitro cell lines (both drug-sensitive and acquired resistant models) and in vivo models (such as xenografts and GEMMs), are essential for evaluating the effectiveness of these strategies before clinical translation crownbio.comfrontiersin.org. These models allow for the investigation of cellular and molecular changes, assessment of drug combinations, and evaluation of novel formulations in a controlled environment that can recapitulate aspects of the tumor microenvironment and resistance seen in patients crownbio.comfrontiersin.org.
Preclinical Combination Therapy Strategies with Miriplatin
Rationale for Combining MIRIPLATIN with Other Preclinical Agents
The rationale for combining this compound with other preclinical agents stems from the desire to improve therapeutic effectiveness beyond that achieved with this compound alone. Combination therapies can target different molecular pathways simultaneously, potentially leading to a more comprehensive attack on cancer cells and reducing the likelihood of resistance development nih.gov. This strategy is particularly relevant in complex diseases like hepatocellular carcinoma (HCC), where this compound is utilized in transarterial chemoembolization (TACE) nih.govnih.gov. Combining this compound with other agents in TACE, such as epirubicin (B1671505), has been explored to potentially enhance local tumor control nih.gov. The addition of a second agent can aim to induce additional vascular injury, prevent early recanalization of tumor feeder vessels, and prolong the retention of chemotherapeutic agents within the tumor, thereby enhancing the antitumor effect through sustained ischemia and drug exposure nih.gov. The concept of combination therapy is widely applied across different cancer types and therapeutic modalities, including chemotherapy, targeted therapy, and immunotherapy, to exploit the susceptibility of various molecular pathways and improve treatment efficiency while potentially reducing toxicity compared to higher doses of single agents nih.govufl.edunih.gov.
In Vitro Studies of Synergistic, Additive, or Antagonistic Interactions
In vitro studies are crucial for evaluating the nature of interactions between this compound and other preclinical agents, determining whether they are synergistic, additive, or antagonistic. These studies typically involve treating cancer cell lines with varying concentrations of this compound and the co-agent, alone and in combination, and assessing the resulting effects on cell viability, proliferation, or other relevant biological endpoints. Methods such as isobolographic analysis or calculating combination indices (CI) are commonly used to quantify these interactions nih.govnih.gov. A CI less than 1 indicates synergy, a CI equal to 1 indicates additivity, and a CI greater than 1 indicates antagonism nih.gov. While specific detailed in vitro studies on this compound combinations with various agents were not extensively detailed in the search results beyond its use with epirubicin in the context of TACE nih.gov, the general principles of assessing drug interactions in vitro apply. Studies combining other platinum compounds, like cisplatin (B142131), with various agents, such as coumarins, have demonstrated the utility of these in vitro methods in identifying synergistic combinations with desirable anticancer properties nih.gov. Such studies are essential for rational selection of drug combinations for further preclinical investigation in vivo.
Computational and Structural Biology Approaches in Miriplatin Research
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as Miriplatin, and its biological targets, typically proteins. Molecular docking aims to predict the optimal binding pose and affinity of a ligand within a protein's binding site. mdpi.comfrontiersin.org MD simulations, on the other hand, provide a dynamic view of this interaction over time, accounting for the flexibility of both the ligand and the protein. frontiersin.orgmdpi.com
Studies involving molecular modeling have indicated that this compound can bind to domain II of human serum albumin (HSA). This binding is mediated by a combination of hydrophobic forces, hydrogen bonds, and electrostatic interactions. nih.gov The interaction with HSA is significant as this plasma protein plays a crucial role in the delivery of drugs to target organs. nih.gov While this compound's presence was found to destabilize the native structure of HSA, altering its tertiary structure and making the microenvironment of Tryptophan residues more hydrophobic, HSA largely retained its esterase activity after binding with this compound. nih.gov The binding affinity between HSA and this compound has been indicated by fluorescence studies, showing a value of 1.74 × 106 L/mol. nih.gov Molecular dynamics simulations are often used to validate docking results and provide more accurate atomic details of protein-ligand interactions, helping to understand the mechanisms of ligand binding. frontiersin.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. jocpr.commdpi.com This relationship can then be used to predict the activity of new, untested compounds based on their structure. QSAR models utilize descriptors that quantify various physicochemical properties and structural features of molecules, such as size, shape, electronegativity, lipophilicity, and hydrogen bonding capacity. jocpr.com
While specific detailed QSAR studies focused solely on this compound derivatives were not extensively found in the search results, the principles of QSAR are broadly applicable to platinum-based complexes and their derivatives in anticancer research. QSAR methods can be used to analyze how structural modifications to the this compound scaffold might influence its activity against cancer cells or its interaction with biological molecules. researchgate.netbiointerfaceresearch.com The development of QSAR models typically involves selecting compounds, assessing their biological activity, calculating molecular descriptors, setting up a data matrix, partitioning data for validation, and building and validating the model using statistical methods. mdpi.com Techniques like 3D-QSAR, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide spatial insights into the structural requirements for activity. univ-biskra.dz
Computational Design and Virtual Screening for Novel this compound Analogues
Computational design and virtual screening are integral parts of modern drug discovery, aiming to identify potential new drug candidates or design novel molecules with desired properties. nih.govresearchgate.netijdrt.com Virtual screening involves computationally sifting through large databases of chemical compounds to identify those likely to bind to a specific biological target. nih.govijdrt.com This can be done using structure-based methods, which require the 3D structure of the target, or ligand-based methods, which rely on the properties of known active compounds. nih.gov Computational design focuses on creating new molecular structures with predicted activity and favorable properties.
These methods can be applied to the discovery and design of novel this compound analogues. By using the structural information of this compound and understanding its interaction with targets, computational approaches can help design new platinum complexes with potentially improved efficacy, reduced toxicity, or altered pharmacokinetic profiles. Virtual screening campaigns can identify compounds structurally similar to this compound or those predicted to bind to the same targets with higher affinity. ijdrt.comsilicos-it.be Combining molecular docking and virtual screening is a common strategy to identify promising candidates for further investigation. nih.gov
Mechanistic Computational Models of this compound’s Biological Effects
Mechanistic computational models aim to simulate and understand the detailed molecular and cellular processes underlying a drug's biological effects. nih.govnih.gov These models integrate knowledge of molecular interactions, signaling pathways, and cellular behavior to predict how a drug perturbs these systems. nih.gov For platinum-based drugs like this compound, key mechanisms of action involve the formation of platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately leading to apoptosis. sumitomo-chem.co.jppatsnap.comnih.gov
Computational models can be developed to simulate the formation of these DNA adducts and their downstream effects on cellular processes. Density functional theory (DFT) calculations, for instance, have been used to investigate the hydrolysis mechanism of platinum complexes like Nedaplatin, providing insights into the activation process that precedes DNA binding. researchgate.net The active form of this compound is considered to be 1,2-diaminocyclohexanedichloroplatinum (II) (DPC), which is also the active form of Oxaliplatin (B1677828), formed through a non-enzymatic nucleophilic substitution of the myristate ligands. nih.gov Mechanistic models could potentially simulate this conversion and the subsequent interaction of DPC with DNA. Such models can help elucidate the quantitative aspects of DNA binding, the impact on DNA repair mechanisms, and the signaling pathways that lead to cell death. nih.govnih.gov Computational systems biology approaches can be used to construct and analyze dynamic networks representing disease mechanisms and how drugs like this compound might modulate them. wellcomeconnectingscience.orgmdpi.com
Advanced Methodologies and Translational Preclinical Research
Application of -Omics Technologies (Genomics, Proteomics, Metabolomics) in MIRIPLATIN Studies
The application of high-throughput -omics technologies provides comprehensive insights into the molecular changes induced by this compound. Genomics, proteomics, and metabolomics allow for large-scale analysis of DNA, RNA, proteins, and metabolites, respectively, offering a system-wide view of the biological impact of the compound oncodesign-services.comsumitomo-chem.co.jpjenkemusa.comnih.govresearchgate.net.
In the context of this compound, genomic studies have begun to shed light on its mechanisms of action. For instance, RNA sequencing has been employed to investigate the effects of this compound-loaded liposomes on pancreatic cancer cells. This transcriptomic analysis aimed to elucidate the distinct anti-cancer mechanisms of the liposomal formulation compared to free this compound, revealing differential gene expression profiles that contribute to its superior pharmacological activity nih.gov.
While direct proteomics studies specifically centered on this compound are less extensively documented in the provided results, the broader field of platinum-based drugs has utilized proteomic approaches to understand their interactions with biological molecules. Studies investigating the binding of platinum compounds, such as cisplatin (B142131), to human serum albumin (HSA) have employed techniques like tryptic digestion followed by capillary-LC-ICP-MS and ESI-Q-TOF to identify platinum-containing peptides researchgate.net. Molecular modeling studies have indicated that this compound binds to domain II of HSA through various interactions, including hydrophobic forces, hydrogen bonds, and electrostatic forces, providing valuable insights into its binding mechanism with plasma proteins which are crucial for drug delivery researchgate.net. Although these proteomic-related studies are not solely focused on this compound, they highlight the relevance of such techniques in understanding the interactions of platinum-based drugs with key biological components.
Metabolomics, the comprehensive analysis of metabolites, offers a snapshot of the metabolic state of biological systems and can reveal pathways affected by drug treatment oncodesign-services.comnih.gov. While specific detailed metabolomics studies exclusively on this compound are not prominently featured, a clinical trial protocol investigating locoregional precision treatment of HCC with TACE, which includes this compound as one of the chemotherapeutic agents used, incorporates multi-omics analyses, including metabolomics, of tissue and liquid biopsies. This indicates the growing recognition of metabolomics as a valuable tool to understand the complex interactions between the drug, the tumor, and the tumor microenvironment, potentially identifying biomarkers of response or resistance nih.gov. The involvement of metabolomics research divisions in studies related to TACE and HCC further underscores the potential for this technology to contribute to the understanding of this compound's effects within the broader context of this treatment modality scirp.org.
Refinement of Preclinical Animal Models for Enhanced Translational Relevance
Preclinical animal models play a vital role in evaluating the in vivo efficacy and safety of new drugs before human clinical trials researchgate.netnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov. Refining these models to better recapitulate human disease characteristics is essential for improving the translational relevance of preclinical findings nih.govmdpi.comresearchgate.netfrontiersin.org.
In the research involving this compound, various animal models have been utilized, particularly in the context of HCC and TACE. Rat and rabbit tumor models, where tumors are implanted in the liver or induced by chemical carcinogens, have been instrumental in demonstrating the in vivo antitumor activity of this compound suspension upon intrahepatic arterial injection sumitomo-chem.co.jpatlantis-press.com. Specifically, rat hepatoma models and rabbit VX2 tumor models have been mentioned in studies evaluating this compound/Lipiodol emulsions for TACE atlantis-press.comresearchgate.net. These models allow for the assessment of tumor response and the investigation of the drug's effects within a hepatic microenvironment that mimics, to some extent, the clinical scenario of HCC treated with TACE.
The refinement of these models focuses on enhancing their ability to predict human outcomes. This includes efforts to better mimic the tumor microenvironment, vascularization, and the complex interplay between tumor cells and the surrounding stroma licorbio.comresearchgate.net. While the provided results highlight the use of these animal models for this compound efficacy testing, ongoing efforts in preclinical research aim to develop more sophisticated models, such as those incorporating humanized components or those that better reflect the genetic diversity and heterogeneity of human cancers, to improve the translatability of the results crownbio.comresearchgate.netfrontiersin.org.
Ex Vivo and Organoid Models in this compound Research
Ex vivo and organoid models represent valuable tools that bridge the gap between traditional two-dimensional cell cultures and complex in vivo animal models licorbio.comnih.govmdpi.commedchemexpress.com. These three-dimensional systems can better recapitulate the tissue architecture, cell-cell interactions, and microenvironment of human tumors, offering a more physiologically relevant platform for drug testing and mechanistic studies licorbio.comnih.govmedchemexpress.compacific.edu.
In the context of this compound research, these models are gaining traction. A clinical trial protocol involving TACE for HCC, which includes this compound as a potential treatment agent, describes the culturing of primary organoids derived from both tumor and non-tumor tissue of patients nih.gov. These organoids are utilized to assess cell viability, evaluate drug response, and conduct multiomics and gene expression analyses, providing a patient-specific ex vivo system to study the effects of treatments like this compound within a more relevant biological context nih.gov.
Furthermore, three-dimensional multicellular spheroid (3D MCS) models have been employed to evaluate the anticancer activity of this compound-loaded nano formulations, particularly in the context of lung cancer cells pacific.edu. These 3D MCS models offer a more representative in vitro model of solid tumors compared to conventional 2D cell cultures, allowing for a better assessment of drug penetration and efficacy within a more complex cellular structure pacific.edu. The use of such ex vivo and organoid models in conjunction with this compound research provides enhanced platforms for understanding the drug's cellular effects, evaluating novel formulations, and potentially predicting patient response in a more accurate manner than traditional in vitro methods.
Future Research Directions and Unaddressed Preclinical Gaps for Miriplatin
Emerging Molecular Targets for MIRIPLATIN Investigation
While traditional platinum agents primarily target DNA, preclinical studies are uncovering novel molecular targets and mechanisms of action for this compound and its formulations researchgate.netnih.gov. One significant emerging area is the targeting of mitochondria. Research on this compound-loaded liposomes (LMPt) in pancreatic cancer cells has revealed a mechanism involving the induction of mitophagy through the blocking of POLG and TFAM-mediated mitochondrial DNA (mtDNA) replication researchgate.netnih.gov. This suggests that, unlike many platinum agents, the target of this liposomal formulation of this compound is mitochondria rather than DNA nih.gov. Further investigation into this mitochondrial targeting mechanism and its implications for other cancer types is warranted.
Additionally, the interaction of this compound with glycosaminoglycans (GAGs) is an area requiring further understanding. The distinction between DNA-centered and GAG-centered modes of action could reflect a balance between extracellular and intracellular binding affinities patsnap.com. Fully understanding GAG-small molecule interactions and their contribution to this compound's pharmacology is crucial patsnap.com.
The role of caveolin-1 (B1176169) (Cav-1) in the cellular entry and accumulation of this compound-loaded nanoparticles, such as liposomes, has also been identified as a novel area of investigation nih.gov. The level of Cav-1 appears to determine the entry rate and switch of entry pathways for LMPt, suggesting a new role for Cav-1 in nanoparticle entry nih.gov.
Novel Preclinical Therapeutic Applications of this compound
Preclinical studies are exploring the application of this compound beyond HCC, particularly in the context of novel formulations and combination therapies nih.govpacific.eduresearchgate.netnih.gov.
One promising area is the development of this compound-loaded nano formulations for systemic administration against cancers like lung cancer and pancreatic cancer nih.govpacific.edu. Lipid-based nanocarriers, including micelles and solid lipid nanoparticles (SLNs), are being investigated to overcome the physiochemical barriers in solid tumors and potentially reduce systemic toxicity pacific.edu. This compound-loaded nano formulations have shown substantial anticancer activities against lung cancer cell lines in 3D multicellular spheroid models pacific.edu.
In pancreatic cancer, this compound-loaded liposomes (LMPt) have demonstrated potent anti-cancer activity in both gemcitabine-resistant and sensitive cell lines and in xenograft models, exhibiting higher tumor inhibitory action than gemcitabine (B846) and oxaliplatin (B1677828) in vivo nih.gov.
Combination therapy involving this compound is another active area of preclinical research. Studies are investigating the effect of combining this compound with agents like paclitaxel (B517696) in lung cancer models pacific.edu. Additionally, drug-eluting microspheres designed for TACE are being developed, and research suggests their potential in antagonizing this compound resistance in HCC cell lines in vitro and improving the antitumor efficacy of this compound in xenograft models when used in combination researchgate.net. The combination of this compound-iodized oil suspension with microwave ablation has also shown promising local control in a preliminary study in hepatocellular carcinoma nih.gov.
Furthermore, novel formulations like recombinant human serum albumin (rHSA)-bound this compound nanoparticles (rHSA-miPt) are being explored for pancreatic cancer therapy, showing promising anti-tumor effects and potentially lower toxicity compared to gemcitabine in preclinical models researchgate.net. Ultrasmall Pt(II) dots developed from this compound and encapsulated in targeting nanoparticles are also being investigated for their potential against circulating tumor cells (CTCs) and cancer metastasis in preclinical settings researchgate.net.
Methodological Advancements Required for Comprehensive Preclinical Evaluation
Comprehensive preclinical evaluation of this compound, especially in novel formulations and applications, necessitates advancements in methodologies. The poor water solubility of this compound presents challenges for formulating and evaluating its activity in standard in vitro and in vivo models researchgate.netpacific.edu.
The use of 3D multicellular spheroid (3D MCS) models is gaining traction as a more representative in vitro model than traditional 2D cell cultures to mimic the solid tumor microenvironment and better predict the clinical efficacy of anticancer drug candidates pacific.edu. Future preclinical work should optimize lipid compositions in nano formulations and quantify the encapsulation efficiency of this compound-loaded nano formulations for better dosage control in in vitro and in vivo studies pacific.edu. Techniques like chloroform (B151607) extraction and 195Pt-NMR, as well as ICP-OES, are being used for platinum quantification pacific.edu.
There is a need for more robust preclinical science that considers a wider range of experimental conditions to increase the predictability of success in translating findings nih.gov. This includes utilizing the latest developments in statistical, scientific, mathematical, and biological models nih.gov.
Preclinical studies should also address the challenges of evaluating combination therapies and novel drug delivery systems, requiring standardized protocols and advanced imaging techniques to assess drug distribution, tumor targeting, and therapeutic response.
Bridging Preclinical Findings to Potential Future Translational Avenues (excluding human trials)
Bridging preclinical findings to potential future translational avenues, without discussing human trials, involves focusing on the steps and considerations necessary to advance a compound or formulation towards clinical investigation. For this compound, this primarily involves optimizing novel formulations and further elucidating their mechanisms of action in relevant preclinical models.
The development of systemic formulations, such as liposomes and albumin-bound nanoparticles, represents a key step in expanding this compound's potential applications beyond localized HCC treatment researchgate.netnih.govresearchgate.netdaneshyari.com. Preclinical data demonstrating enhanced tumor accumulation, improved efficacy, and reduced systemic toxicity with these formulations are crucial for supporting future translational efforts nih.govresearchgate.net.
Further preclinical research is needed to fully understand the distinct mechanisms of action of these new formulations, such as the mitochondrial targeting observed with LMPt, compared to the traditional DNA targeting of platinum agents nih.gov. This mechanistic understanding is vital for identifying patient populations who might benefit most from these therapies and for designing future studies.
Preclinical studies should also focus on identifying potential biomarkers of response or resistance to this compound and its novel formulations. For instance, the level of caveolin-1 has been implicated in the cellular entry of LMPt, suggesting its potential as a predictive marker nih.gov. POLG and TFAM have also been identified as novel prognostic markers in pancreatic cancer, and their role in mediating mitophagy induced by LMPt warrants further investigation nih.gov.
Rigorous preclinical validation in diverse and complex tumor models, including patient-derived xenografts (PDX) that better reflect the heterogeneity of human cancers, is essential to increase the likelihood of successful translation researchgate.netresearchgate.net. Addressing the limitations of current preclinical models and incorporating more sophisticated techniques will be critical pacific.edunih.gov.
Finally, establishing robust manufacturing processes for novel this compound formulations at a scale suitable for future preclinical studies and potential clinical manufacturing is a necessary step before translation sumitomo-chem.co.jp.
Q & A
Q. What are the established protocols for synthesizing MIRIPLATIN, and how can researchers ensure reproducibility?
To ensure reproducibility, follow these steps:
- Detailed Experimental Documentation : Include precise molar ratios, reaction conditions (temperature, solvent purity, catalyst), and purification methods (e.g., column chromatography gradients). Reference established protocols from peer-reviewed journals and validate them with control experiments .
- Characterization Standards : Use NMR, HPLC, and mass spectrometry to confirm compound identity. Cross-validate results with literature-reported spectral data, ensuring instrument calibration aligns with international standards (e.g., USP guidelines) .
- Batch-to-Batch Consistency : Conduct at least three independent syntheses and compare yields/purity statistically (e.g., ANOVA) to identify variability sources .
Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity?
- Cell Line Selection : Use cell lines relevant to this compound’s proposed mechanism (e.g., cisplatin-resistant ovarian cancer lines if studying resistance). Include positive (e.g., cisplatin) and negative controls .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate wells. Calculate IC50 using nonlinear regression models (e.g., GraphPad Prism) .
- Assay Validation : Confirm results via complementary methods (e.g., apoptosis markers like Annexin V/PI staining) to rule out false positives from nonspecific toxicity .
Q. What are the critical parameters for characterizing this compound’s stability in biological matrices?
- Matrix-Specific Stability : Test in plasma, PBS, and cell culture media at 37°C. Sample at 0, 6, 12, and 24 hours, quantifying degradation via LC-MS .
- pH and Temperature Sensitivity : Assess stability across physiological pH (6.5–7.4) and temperatures (4°C, 25°C, 37°C). Use Arrhenius plots to predict shelf life .
- Light Exposure : Conduct amber-vs-clear vial comparisons to evaluate photodegradation, especially for platinum complexes prone to ligand substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways altered by this compound vs. analogs. Use bioinformatics tools (e.g., STRING, KEGG) to identify consensus targets .
- Kinetic Studies : Compare DNA adduct formation rates (via atomic absorption spectroscopy) and correlate with apoptosis markers to distinguish direct vs. indirect mechanisms .
- Controlled Variable Isolation : Replicate conflicting studies under identical conditions (e.g., cell density, serum concentration) to isolate confounding factors .
Q. What methodologies optimize this compound’s bioavailability in preclinical models?
- Nanocarrier Formulation : Test liposomal or polymeric nanoparticles for enhanced tumor targeting. Use dynamic light scattering (DLS) to optimize particle size (<100 nm) and ζ-potential (±30 mV) .
- Pharmacokinetic Modeling : Conduct IV/PO dosing in rodents, sampling plasma/tissue at 8+ time points. Compartmental modeling (e.g., NONMEM) identifies absorption barriers .
- Prodrug Strategies : Synthesize analogs with hydrolyzable ligands (e.g., carboxylate esters) and compare activation rates in tumor homogenates vs. plasma .
Q. How should interdisciplinary teams analyze this compound’s synergy with immunotherapies?
- PICOT Framework : Define Population (e.g., PD-1 inhibitor-refractory tumors), Intervention (this compound + anti-PD-L1), Comparison (monotherapy arms), Outcome (tumor-infiltrating lymphocyte density), and Time (28-day treatment) .
- Immune Profiling : Use multiplex IHC (e.g., CD8+/FoxP3+ ratios) and cytokine arrays (e.g., IFN-γ, IL-2) to quantify immune activation .
- Statistical Interaction Tests : Apply Bliss independence or Chou-Talalay models to distinguish additive vs. synergistic effects .
Q. What strategies mitigate off-target toxicity in this compound’s in vivo applications?
- Tissue-Specific Delivery : Conjugate this compound to antibodies targeting tumor-associated antigens (e.g., HER2). Validate specificity via competitive binding assays .
- Metabolomic Profiling : Compare kidney/liver metabolites in treated vs. control animals (via GC-MS) to identify nephrotoxic/hepatotoxic byproducts .
- Dosing Regimen Optimization : Test fractionated dosing (e.g., 3x/week vs. single bolus) to reduce peak plasma concentrations while maintaining efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
